N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)NICOTINAMIDE
Overview
Description
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)NICOTINAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide moiety linked to a thienyl group, which is further connected to a dimethoxyphenyl ethylamine segment. The presence of these functional groups imparts distinct chemical and biological characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)NICOTINAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Dimethoxyphenyl Ethylamine Segment: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction to yield 3,4-dimethoxyphenethylamine.
Coupling with Thienyl Group: The 3,4-dimethoxyphenethylamine is then coupled with a thienyl carboxylic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane.
Introduction of Nicotinamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nicotinamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted nicotinamides
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)NICOTINAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. Additionally, the compound’s structural features allow it to interact with cellular membranes, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methoxyphenoxy)-1-propanamine oxalate
Uniqueness
N-(3-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]CARBAMOYL}-2-THIENYL)NICOTINAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thienyl group, in particular, differentiates it from other similar compounds, providing unique electronic and steric properties that influence its interactions with molecular targets .
Properties
IUPAC Name |
N-[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]thiophen-2-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-17-6-5-14(12-18(17)28-2)7-10-23-20(26)16-8-11-29-21(16)24-19(25)15-4-3-9-22-13-15/h3-6,8-9,11-13H,7,10H2,1-2H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHBPSQPVNYDBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC=C2)NC(=O)C3=CN=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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